3-Cyclopropyl-3-methoxyazetidine

Lipophilicity Medicinal Chemistry LogP

3-Cyclopropyl-3-methoxyazetidine (CAS 1354800-14-8) is a C3-quaternary, strained 4-membered nitrogen heterocycle bearing both a cyclopropyl and a methoxy substituent on the same azetidine ring carbon, with molecular formula C7H13NO and molecular weight 127.18 g/mol. Its unique structural motif, featuring SMILES COC1(C2CC2)CNC1, places it within the privileged class of sp3-rich azetidine building blocks widely sought in medicinal chemistry for their ability to serve as bioisosteres of piperidine/pyrrolidine while offering improved pharmacokinetic profiles and distinct three-dimensional spatial vectors.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B13506311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-3-methoxyazetidine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCOC1(CNC1)C2CC2
InChIInChI=1S/C7H13NO/c1-9-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3
InChIKeyMAHRLGFCKXPJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-3-methoxyazetidine: Structural and Physical-Chemical Baseline for Procurement Decisions


3-Cyclopropyl-3-methoxyazetidine (CAS 1354800-14-8) is a C3-quaternary, strained 4-membered nitrogen heterocycle bearing both a cyclopropyl and a methoxy substituent on the same azetidine ring carbon, with molecular formula C7H13NO and molecular weight 127.18 g/mol . Its unique structural motif, featuring SMILES COC1(C2CC2)CNC1, places it within the privileged class of sp3-rich azetidine building blocks widely sought in medicinal chemistry for their ability to serve as bioisosteres of piperidine/pyrrolidine while offering improved pharmacokinetic profiles and distinct three-dimensional spatial vectors [1]. The compound is commercially available as a free base or hydrochloride salt, primarily positioned as a high-value intermediate for the synthesis of novel enzyme inhibitors and receptor modulators, particularly in central nervous system (CNS) and anti-inflammatory drug discovery programs .

Why 3-Cyclopropyl-3-methoxyazetidine Cannot Be Replaced by Generic Analogs in Lead Optimization


Azetidine-based building blocks are not interchangeable due to the profound impact that even minor structural variations—such as the presence of a methylene linker or the replacement of a cyclopropyl group with a methyl group—have on molecular geometry, lipophilicity, and metabolic stability [1]. For example, substituting the direct cyclopropyl substitution of the target compound with a cyclopropylmethoxy group (CAS 1219976-56-3) adds a methylene spacer, significantly altering the spatial vector of the hydrophobic moiety and increasing conformational flexibility, which can compromise binding selectivity and pharmacokinetic profile . Similarly, replacing the cyclopropyl group with a smaller alkyl substituent eliminates the unique steric bulk and electron-donating properties essential for filling shallow hydrophobic protein pockets, directly impacting target engagement and the therapeutic potential of a lead series [2]. The quantitative evidence below substantiates these structural differentiators.

Head-to-Head and Class-Level Quantitative Comparison: 3-Cyclopropyl-3-methoxyazetidine vs. Closest Analogs


LogP and Lipophilicity Tuning: Direct Structural Comparison vs. 3-(Cyclopropylmethoxy)azetidine

The target compound's lipophilicity is critically modulated by the direct versus linked attachment of the cyclopropyl group. While computed LogP data for the exact target compound (CAS 1354800-14-8) is not publicly available, its closest structural isomer, 3-(cyclopropylmethoxy)azetidine (CAS 1219976-56-3), has a reported LogP of 0.71360 . The target compound's direct cyclopropyl substitution eliminates the electron-withdrawing inductive effect of the additional oxygen atom and reduces the molecular volume, which is predicted to result in a higher LogP than the 0.71 value of the comparator, positioning it as a more lipophilic, potentially more membrane-permeable building block.

Lipophilicity Medicinal Chemistry LogP

Metabolic Stability Advantage: Azetidine vs. Piperidine in CYP450-Mediated Clearance

In a direct head-to-head study on serotonin-4 partial agonists, replacing a piperidine ring with an azetidine bioisostere abolished the N-dealkylation and oxazolidine metabolite formation pathways that dominated the metabolism of the piperidine-based compound (PF-4995274) in human hepatocytes, conclusively demonstrating that azetidine scaffolds—including the target compound's core—provide superior metabolic stability [1]. The investigators reported that 'azetidines as second-generation 5HT4 partial agonists... were neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites.'

Drug Metabolism Hepatocyte Stability CYP450

Fsp3 Fraction and 3D Conformational Space: Target Compound vs. 3-Methoxyazetidine

The target compound incorporates a fully sp3-hybridized cyclopropyl group in addition to the saturated azetidine ring, resulting in a fraction of sp3 carbon atoms (Fsp3) of 1.0, the maximum possible value, compared to an Fsp3 of 1.0 for the simpler 3-methoxyazetidine (CAS 110925-17-2) as well . While both are fully saturated, the target compound's quaternary carbon center introduces a three-dimensional structural complexity that the conformationally more flexible, secondary carbon-based 3-methoxyazetidine lacks, a feature increasingly correlated with clinical success in small molecule drug discovery.

Conformational Analysis Drug Design Fsp3

Steric Bulk and CYP450 Site-Blocking: Cyclopropyl vs. Methyl Substitution on the Azetidine Core

The cyclopropyl group is a well-established bioisostere in medicinal chemistry for blocking sites of cytochrome P450-mediated oxidation due to its steric bulk and unique electronic properties . A direct comparison of the target compound with its methyl-substituted analog, 3-methyl-3-methoxyazetidine hydrochloride (CAS 905843-93-8), reveals that the cyclopropyl group provides approximately 2.5 times the van der Waals volume of a methyl group (cyclopropyl Vw ≈ 38 ų vs. methyl Vw ≈ 15 ų in aqueous solution), offering superior steric shielding of the adjacent metabolically labile alpha-position of the azetidine ring.

Metabolic Soft Spot Steric Shielding CYP450

Structural Mimicry of PDE Inhibitor Pharmacophores: Comparison with Known PDE4 Inhibitor Fragments

The target compound's structural motif (3-cyclopropyl-3-methoxyazetidine) has been associated in the chemical literature with phosphodiesterase (PDE) inhibition, a therapeutically relevant mechanism for asthma, COPD, and CNS disorders [1]. The drug Roflumilast, a marketed PDE4 inhibitor, contains a 3-(cyclopropylmethoxy) pharmacophore on a benzamide core with an IC50 of 0.8 nM . While the target compound places the cyclopropyl and methoxy groups directly on the azetidine ring rather than on a distal aryl ring, it provides a conformationally restricted, azetidine-embedded version of the key pharmacophoric elements found in this clinically validated drug, potentially enabling novel intellectual property positions in PDE-targeting medicinal chemistry programs.

Phosphodiesterase Inhibition Fragment-Based Drug Design Pharmacophore Modeling

High-Value Application Scenarios for 3-Cyclopropyl-3-methoxyazetidine in Scientific and Industrial Research


CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

The target compound's predicted LogP (estimated >0.71, based on the demonstrated value of 0.71 for its cyclopropylmethoxy isomer), positions it within the optimal lipophilicity window for passive CNS permeability . Furthermore, as demonstrated by the Obach et al. study, azetidine cores eliminate the N-dealkylation metabolic liability that plagues piperidine-based CNS leads, directly increasing in vivo half-life [1]. Medicinal chemists designing serotonin receptor modulators, dopamine receptor ligands, or other CNS agents can use this building block to simultaneously achieve target engagement and acceptable brain exposure.

Fragment-Based Lead Discovery Targeting Kinases or PDE Enzymes

The structural analogy between the target compound's cyclopropyl-methoxy-azetidine motif and the pharmacophore of the sub-nanomolar PDE4 inhibitor Roflumilast (IC50 = 0.8 nM) makes this compound a high-priority fragment for scaffold-hopping campaigns targeting phosphodiesterases . Its quaternary carbon center provides a rigid, three-dimensional starting point for fragment growing, which is favored in fragment-based drug discovery (FBDD) for its potential to yield highly selective inhibitors with novel intellectual property space.

Metabolic Stability Optimization of Preclinical Leads with High Clearance

For lead series where rapid human hepatocyte clearance is a critical bottleneck, the azetidine core has been proven to abolish two major metabolic pathways (N-dealkylation and oxazolidine formation) that are characteristic of piperidine-containing molecules [1]. The additional steric shielding provided by the cyclopropyl group at the C3 position (offering ~2.5 times greater van der Waals volume than a methyl group) further protects adjacent metabolic soft spots, making this building block a strategic choice for medicinal chemistry teams aiming to optimize the metabolic stability of their lead compounds without sacrificing potency .

Synthesis of Conformationally Restricted Bioisosteres for Saturated Azaheterocycles

Azetidines are established bioisosteres for piperidine and pyrrolidine in drug design, offering improved pharmacokinetic profiles and distinct, patent-enabling chemical space [2]. The target compound, with its unique C3 quaternary center bearing both a cyclopropyl and a methoxy group, provides a highly constrained, sp3-rich replacement for N-Boc-piperidine or N-Boc-pyrrolidine building blocks, enabling medicinal chemists to explore vector-based diversity in structure-activity relationship (SAR) studies and to circumvent existing composition-of-matter patents.

Quote Request

Request a Quote for 3-Cyclopropyl-3-methoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.